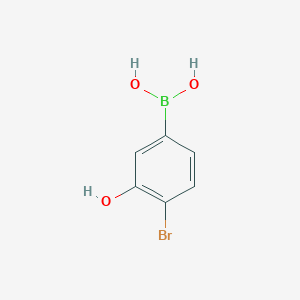
4-Bromo-3-hydroxyphenylboronic acid
Descripción general
Descripción
4-Bromo-3-hydroxyphenylboronic acid is a chemical compound with the molecular formula C6H6BBrO3 . It is used as a reagent in Suzuki-Miyaura coupling reactions with aryl halides for the formation of C-C bonds in the presence of a Pd catalyst .
Synthesis Analysis
The synthesis of boronic esters, such as 4-Bromo-3-hydroxyphenylboronic acid, involves catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation . The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Molecular Structure Analysis
The molecular weight of 4-Bromo-3-hydroxyphenylboronic acid is 216.825 . Its exact mass is 215.959335 . The compound has a density of 1.8±0.1 g/cm3 .Chemical Reactions Analysis
4-Bromo-3-hydroxyphenylboronic acid is used in various chemical reactions. For instance, it is used in Suzuki-Miyaura coupling reactions with aryl halides . It is also involved in the protodeboronation of pinacol boronic esters .Physical And Chemical Properties Analysis
4-Bromo-3-hydroxyphenylboronic acid has a boiling point of 360.5±52.0 °C at 760 mmHg . Its flash point is 171.8±30.7 °C . The compound has a vapour pressure of 0.0±0.8 mmHg at 25°C and an index of refraction of 1.645 .Aplicaciones Científicas De Investigación
Synthesis of Derivatives via Suzuki Cross-Coupling Reaction
The Suzuki cross-coupling reaction is a pivotal method in the synthesis of various derivatives. A study by Ikram et al. (2015) demonstrated the synthesis of 5-aryl-2-bromo-3-hexylthiophene derivatives using arylboronic acids, including 4-bromo-3-hydroxyphenylboronic acid. These derivatives were further analyzed for their hemolytic, biofilm inhibition, and anti-thrombolytic activities, revealing potential medicinal applications (Ikram et al., 2015).Creation of Chromophore-Containing Polymers
Neilson et al. (2007) investigated the use of 4-bromo(trifluorovinyloxy)benzene and 4-trifluorovinyloxyphenylboronic acid pinacol ester, which can be related to 4-bromo-3-hydroxyphenylboronic acid, in synthesizing new aryltrifluorovinylether chromophore monomers. These monomers were used to create chromophore-containing perfluorocyclobutyl (PFCB) polymers, demonstrating high thermal stability and varied light emission properties (Neilson et al., 2007).Chemiluminescent Applications in Bioassays
Kricka and Ji (1997) explored the synergistic effects of 4-substituted phenylboronic acids, including 4-bromo-3-hydroxyphenylboronic acid, in enhancing the horseradish peroxidase-catalyzed chemiluminescent oxidation of luminol. This finding is significant for bioassays, where enhanced signal-to-background ratios are critical (Kricka & Ji, 1997).Synthesis of Benzo[c]chromenes
Zhu et al. (2012) reported on the palladium-catalyzed tandem reactions of β-(2-bromophenyl)-α,β-unsaturated carbonyl compounds with 2-hydroxyphenylboronic acid, leading to the synthesis of benzo[c]chromenes. This process highlights the utility of boronic acids in synthesizing complex organic structures (Zhu et al., 2012).Molecular Complex Formation with Pharmaceuticals
TalwelkarShimpi et al. (2016) investigated molecular complexes of the active pharmaceutical ingredient theophylline with various phenylboronic acids, including 4-bromo-3-hydroxyphenylboronic acid. These complexes displayed distinct structural features, underscoring the role of boronic acids in pharmaceutical compound development (TalwelkarShimpi et al., 2016).
Safety And Hazards
Direcciones Futuras
The future directions of 4-Bromo-3-hydroxyphenylboronic acid involve its potential use in various chemical reactions and synthesis processes. For instance, it can be used in the synthesis of boron/nitrogen-doped polymer nano/microspheres by hydrothermal polymerization with formaldehyde and ammonia . It can also be used in the synthesis of other boronic acids and their derivatives .
Propiedades
IUPAC Name |
(4-bromo-3-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BBrO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZSBTMJFVLOFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Br)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-hydroxyphenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate](/img/structure/B1446164.png)
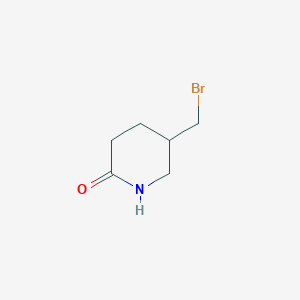
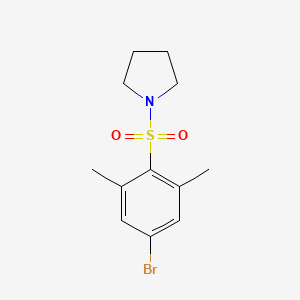
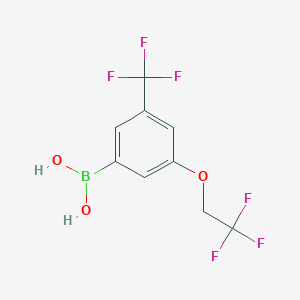
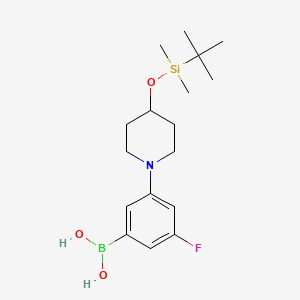
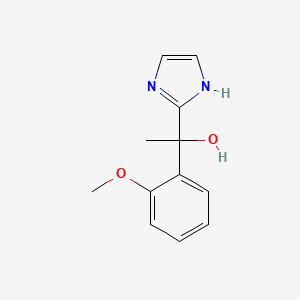
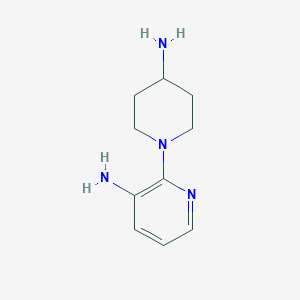
![Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1446175.png)
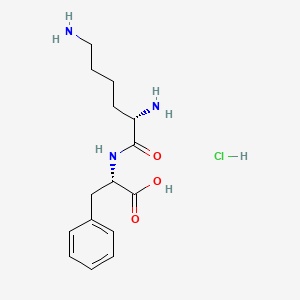
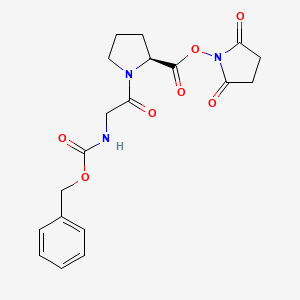
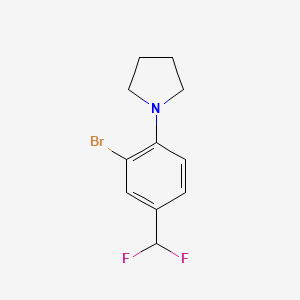
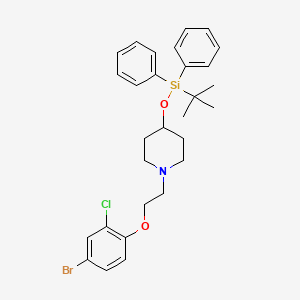
![4-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)benzamide](/img/structure/B1446182.png)
![3-(2-aminoethyl)-7-fluorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1446186.png)